

# Technical Guide: Solubility & Handling of Methyl 4-(bromomethyl)-2-hydroxybenzoate

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## Compound of Interest

**Compound Name:** Methyl 4-(bromomethyl)-2-hydroxybenzoate

**CAS No.:** 83908-06-9

**Cat. No.:** B3156851

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## Executive Summary

**Methyl 4-(bromomethyl)-2-hydroxybenzoate** (CAS: 83908-06-9) is a critical benzylic bromide intermediate used in the synthesis of pharmacophores, particularly for introducing the 2-hydroxybenzoate (salicylate) moiety via alkylation.<sup>[1]</sup> Its dual functionality—a nucleophile-sensitive benzyl bromide and an acidic phenolic hydroxyl—creates a complex solubility profile that demands precise solvent selection to prevent degradation.

This guide provides a definitive analysis of its solubility landscape, stability concerns in protic media, and validated protocols for handling and purification.

## Physicochemical Profile

Property	Specification
IUPAC Name	Methyl 4-(bromomethyl)-2-hydroxybenzoate
CAS Number	83908-06-9
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>
Molecular Weight	245.07 g/mol
Structural Class	Salicylate Ester / Benzyl Bromide
Physical State	Off-white to pale yellow crystalline solid
Predicted LogP	~2.8 - 3.2 (Lipophilic)

## Solubility Landscape & Solvent Compatibility[2]

The solubility of **Methyl 4-(bromomethyl)-2-hydroxybenzoate** is governed by the "like dissolves like" principle, but limited by chemical stability. The benzyl bromide moiety is highly electrophilic, making the compound susceptible to solvolysis in nucleophilic solvents.

## Solubility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Stability Risk	Application Note
Chlorinated	Dichloromethane (DCM), Chloroform, CCl <sub>4</sub>	Excellent (>100 mg/mL)	Low	Ideal for reaction media and extraction.
Esters	Ethyl Acetate (EtOAc), Isopropyl Acetate	Good (50-100 mg/mL)	Low	Preferred for extraction and crystallization.
Polar Aprotic	THF, Acetone, Acetonitrile	Good	Low	Suitable for reactions; Acetonitrile is common for substitution steps.
Super-Polar Aprotic	DMSO, DMF	High	Moderate	Soluble, but high temperatures can trigger decomposition or alkylation of the solvent.
Alcohols	Methanol, Ethanol	Moderate	High	AVOID for storage. Risk of ether formation (solvolysis) and transesterification.
Aliphatic Hydrocarbons	Hexane, Heptane, Cyclohexane	Poor (<5 mg/mL)	Low	Excellent Anti-solvent for recrystallization.
Water	Water	Insoluble	High	Hydrolysis risk of both ester and bromide over time.

## Critical Mechanism: Solvolysis in Alcohols

Researchers must exercise extreme caution when using alcohols. The benzylic carbon is activated by the aromatic ring, making it susceptible to  $S_N1/S_N2$  attack by the solvent (methanol/ethanol), leading to the formation of the methyl ether byproduct.



*Reaction Warning:  $Ar-CH_2-Br + MeOH \rightarrow Ar-CH_2-OMe + HBr$  This reaction is accelerated by heat and the presence of the phenolic proton.*

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## Experimental Protocols

### Protocol A: Gravimetric Solubility Determination

Validates solvent suitability for specific concentrations.

- Preparation: Weigh 100 mg of **Methyl 4-(bromomethyl)-2-hydroxybenzoate** into a tared 4 mL vial.
- Addition: Add the target solvent in 100  $\mu$ L increments at 25°C.
- Agitation: Vortex for 30 seconds after each addition.
- Observation: Continue until the solid is fully dissolved (clear solution).
- Calculation:

### Protocol B: Purification via Recrystallization (EtOAc/Hexane)

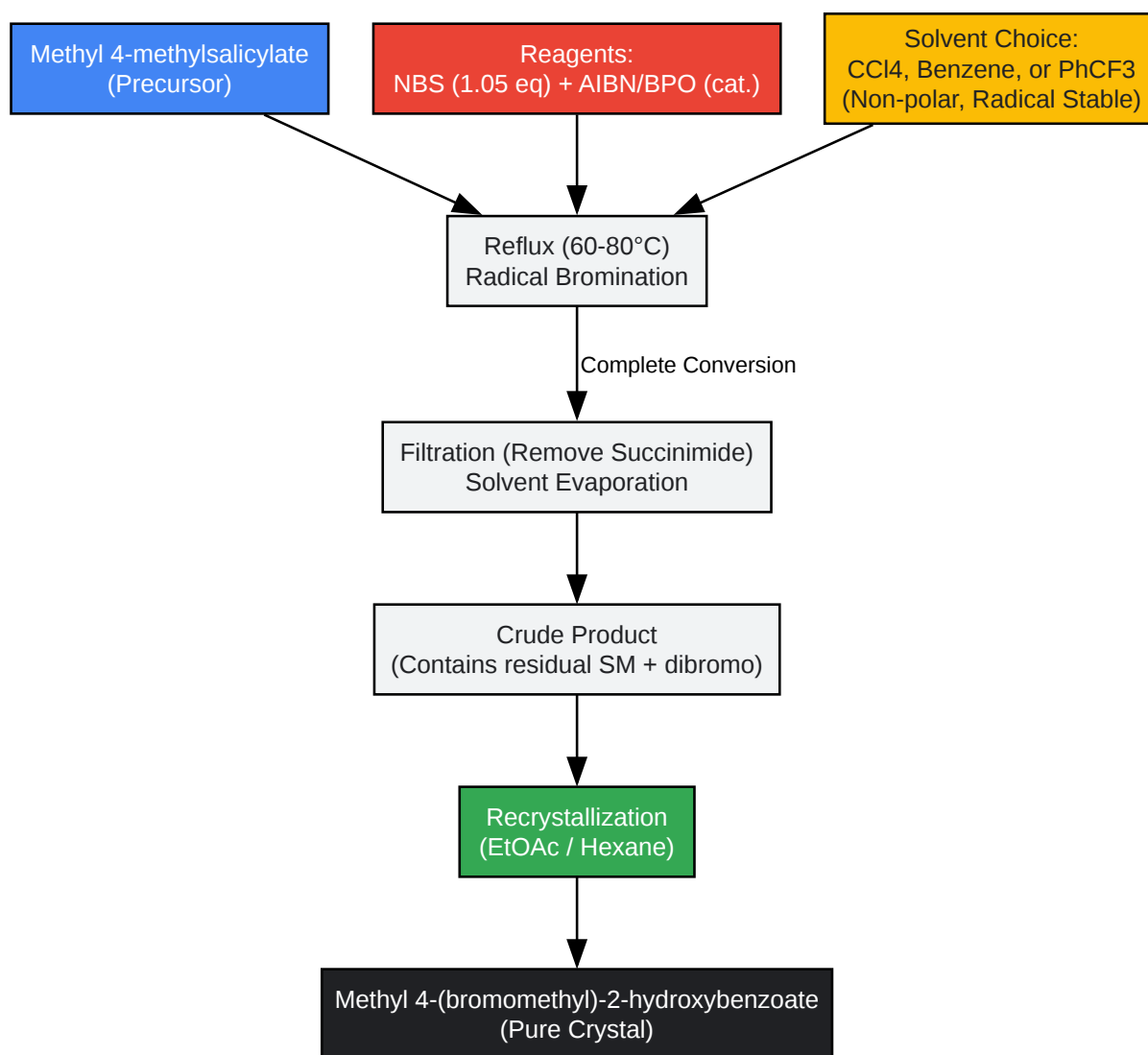
Leverages the differential solubility between esters and hydrocarbons.

- Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 3-5 mL per gram).

- Anti-solvent Addition: Slowly add Hexane (or Heptane) to the hot solution until persistent turbidity is observed.
- Re-dissolution: Add a few drops of EtOAc to clear the solution.
- Cooling: Allow the solution to cool slowly to room temperature, then cool to 0-4°C.
- Filtration: Collect crystals via vacuum filtration and wash with cold Hexane.

## Synthesis & Process Logic (Visualization)

The synthesis of this compound typically involves the radical bromination of Methyl 4-methylsalicylate. Understanding this pathway explains the presence of non-polar solvents (like CCl<sub>4</sub> or Trifluorotoluene) in the crude matrix.



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Figure 1: Synthesis and purification workflow emphasizing solvent changes from reaction (non-polar) to purification (polar/non-polar mix).

## Stability & Storage Recommendations

- Temperature: Store at 2-8°C.
- Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen.[2]
- Solution Stability:

- Stable (>24h): DCM, Toluene, EtOAc.
- Unstable (<1h): Methanol, Water, basic aqueous solutions.

## References

- ChemicalBook. (2024). **Methyl 4-(bromomethyl)-2-hydroxybenzoate** Product Properties and CAS 83908-06-9. Retrieved from
- Sigma-Aldrich. (n.d.).<sup>[3]</sup> N-Bromosuccinimide (NBS) Reagent Profile and Radical Bromination Mechanisms. Retrieved from
- GuideChem. (2023). Synthesis and Handling of Benzyl Bromide Derivatives. Retrieved from
- PubChem. (2024). Compound Summary for Methyl 4-(bromomethyl)benzoate (Analogous Structure). Retrieved from
- Master Organic Chemistry. (2011). Allylic and Benzylic Bromination with NBS. Retrieved from

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## Sources

- [1. methyl 4-\(bromomethyl\)-2-hydroxybenzoate | 83908-06-9 \[chemicalbook.com\]](#)
- [2. Methyl 4-\(bromomethyl\)benzoate | 2417-72-3 \[chemicalbook.com\]](#)
- [3. Methyl 4-bromo-2-hydroxybenzoate 22717-56-2 \[sigmaaldrich.com\]](#)
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